Afuresertib HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown promising clinical activity against various hematologic malignancies, including multiple myeloma . The compound is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
準備方法
The synthesis of afuresertib hydrochloride involves multiple steps, including the formation of key intermediates and final coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent quality .
化学反応の分析
Afuresertib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing/reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Afuresertib hydrochloride has a wide range of scientific research applications, including:
作用機序
Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key kinase in the PI3K/AKT signaling pathway. This pathway is involved in regulating cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of downstream signaling molecules such as mTOR and GSK-3β .
類似化合物との比較
Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity and favorable safety profile. Similar compounds include:
MK-2206: Another AKT inhibitor with a different chemical structure and mechanism of action.
GSK690693: A pan-AKT inhibitor with a similar broad-spectrum activity but different pharmacokinetic properties.
Afuresertib hydrochloride stands out due to its oral bioavailability, low-nanomolar potency, and clinical efficacy in multiple tumor types .
特性
分子式 |
C18H18Cl3FN4OS |
---|---|
分子量 |
463.8 g/mol |
IUPAC名 |
N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H |
InChIキー |
YFQJOPFTGMHYNV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。